molecular formula C8H8N4 B1352299 2-Phenyl-2H-1,2,3-triazol-4-amine CAS No. 39102-26-6

2-Phenyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1352299
CAS No.: 39102-26-6
M. Wt: 160.18 g/mol
InChI Key: VJOJLJGJYMRISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Biochemical Analysis

Biochemical Properties

2-Phenyl-2H-1,2,3-triazol-4-amine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily mediated through hydrogen bonding and π-stacking interactions, which enhance the compound’s binding affinity and specificity . Additionally, this compound has demonstrated antimicrobial and antioxidant activities, further highlighting its potential in therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit PARP-1, leading to the depletion of cellular NAD+ and ATP levels, which can result in cell dysfunction or necrotic cell death . This inhibition is particularly significant in cancer cells, where overactivation of PARP-1 is common . Moreover, this compound’s stability against metabolic degradation ensures its prolonged activity within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, the compound’s interaction with topoisomerase IV involves the formation of a stable enzyme-inhibitor complex, preventing the enzyme from performing its essential functions in DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits remarkable stability, maintaining its biochemical activity over extended durations In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including skin irritation and respiratory distress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s lipophilicity and ability to engage in hydrogen bonding also contribute to its distribution and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . This localization is critical for its activity, as it allows this compound to interact with its target enzymes and proteins within the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine typically involves the [3+2] cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include triazole oxides, dihydrotriazoles, and various substituted triazole derivatives .

Scientific Research Applications

2-Phenyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of biological activities make it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-phenyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOJLJGJYMRISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403123
Record name 2-Phenyl-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39102-26-6
Record name 2-Phenyl-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H-1,2,3-triazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2H-1,2,3-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2H-1,2,3-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
2-Phenyl-2H-1,2,3-triazol-4-amine
Reactant of Route 5
2-Phenyl-2H-1,2,3-triazol-4-amine
Reactant of Route 6
2-Phenyl-2H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.